![molecular formula C41H32N4O8 B3825678 N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825678.png)
N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)
Overview
Description
N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide), also known as NBD, is a chemical compound used in scientific research. It is a fluorescent probe that is used to study protein-protein interactions, as well as other biological processes. In
Mechanism of Action
The mechanism of action of N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) involves its ability to fluoresce when excited by a specific wavelength of light. When N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) is attached to a protein or other biomolecule, it can be used to study the conformational changes that occur in response to various stimuli, such as ligand binding or enzymatic activity.
Biochemical and Physiological Effects:
N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) does not have any known biochemical or physiological effects on its own. However, when attached to a protein or other biomolecule, it can be used to study the biochemical and physiological effects of that molecule.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) in lab experiments is its high sensitivity and specificity. N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) can be used to study protein-protein interactions and other biological processes with a high degree of accuracy. However, there are also limitations to using N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) in lab experiments. For example, N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) can be toxic to cells at high concentrations, and it may not be suitable for use in certain experimental systems.
Future Directions
There are many potential future directions for research involving N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide). One area of interest is the development of new methods for attaching N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) to proteins and other biomolecules. Another area of interest is the use of N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) in live-cell imaging, which would allow researchers to study biological processes in real-time. Additionally, N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) could be used in drug discovery and development, as it can be used to study the behavior of potential drug targets. Overall, N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) is a versatile tool that has many potential applications in scientific research.
Scientific Research Applications
N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) is used in a variety of scientific research applications, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to study protein-protein interactions, as well as other biological processes. N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) can be attached to proteins, peptides, and other biomolecules, allowing researchers to study their behavior in real-time.
properties
IUPAC Name |
2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N4O8/c1-41(2,27-17-21-31(22-18-27)52-33-11-7-9-29(25-33)42-39(46)35-13-3-5-15-37(35)44(48)49)28-19-23-32(24-20-28)53-34-12-8-10-30(26-34)43-40(47)36-14-4-6-16-38(36)45(50)51/h3-26H,1-2H3,(H,42,46)(H,43,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVHUXGNORGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=CC(=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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